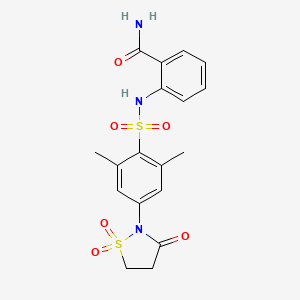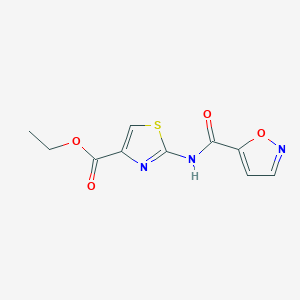![molecular formula C11H9BrN6O2 B2436388 2-(4-((8-Brom- [1,2,4]Triazolo[1,5-a]pyridin-2-yl)amino)-1H-pyrazol-1-yl)essigsäure CAS No. 2101710-31-8](/img/structure/B2436388.png)
2-(4-((8-Brom- [1,2,4]Triazolo[1,5-a]pyridin-2-yl)amino)-1H-pyrazol-1-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid is a complex organic compound characterized by its bromo-substituted triazolo[1,5-A]pyridine core and pyrazolyl group
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyridines , which are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Based on the known activities of similar 1,2,4-triazolo[1,5-a]pyridines , it can be hypothesized that the compound may interact with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Given the known activities of similar compounds , it can be speculated that the compound may influence pathways related to inflammation, oxygen sensing, and signal transduction.
Result of Action
Based on the known activities of similar compounds , it can be hypothesized that the compound may have anti-inflammatory effects, modulate oxygen sensing, and interfere with signal transduction pathways.
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown cytotoxic activities against certain cell lines . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be explored in more detail through experimental studies.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid typically involves multiple steps, starting with the formation of the triazolo[1,5-A]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as enaminonitriles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). Subsequent bromination and amination steps are employed to introduce the bromo and amino groups, respectively[{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_2{8-Bromo-[1,2,4]triazolo[1,5- a ]pyridin-2-amine - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/syx00251).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_2{8-Bromo-[1,2,4]triazolo[1,5- a ]pyridin-2-amine - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/syx00251).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyridines and pyrazoles.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine: A closely related compound with similar structural features.
2-(4-((8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid: A variant with a chloro substituent instead of bromo.
Uniqueness: 2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid stands out due to its bromo group, which imparts unique chemical and biological properties compared to its chloro-substituted counterpart.
Eigenschaften
IUPAC Name |
2-[4-[(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6O2/c12-8-2-1-3-18-10(8)15-11(16-18)14-7-4-13-17(5-7)6-9(19)20/h1-5H,6H2,(H,14,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQOLMZPXNXYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)NC3=CN(N=C3)CC(=O)O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2436308.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)
![N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2436310.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2436311.png)
![(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B2436312.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)


![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)
![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2436319.png)


